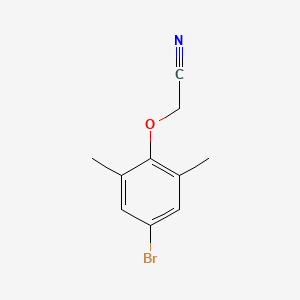

2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromo-2,6-dimethylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDXMYXASSOVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC#N)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627576 | |

| Record name | (4-Bromo-2,6-dimethylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508189-19-3 | |

| Record name | (4-Bromo-2,6-dimethylphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust protocol for the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved through a classical Williamson ether synthesis, a reliable and versatile method for forming the ether linkage. This document provides a step-by-step experimental procedure, quantitative data, and a visual representation of the synthesis workflow.

Reaction Principle and Overview

The synthesis of this compound is accomplished via a nucleophilic substitution reaction (SN2), commonly known as the Williamson ether synthesis. In this reaction, the phenoxide ion of 4-bromo-2,6-dimethylphenol, generated in situ by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide to form the desired ether.

Experimental Protocol

This protocol is based on established methodologies for Williamson ether synthesis involving substituted phenols.

2.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromo-2,6-dimethylphenol | ≥98% | Commercially Available | Starting material. |

| Chloroacetonitrile | ≥99% | Commercially Available | Alkylating agent. Bromoacetonitrile can also be used. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base for deprotonation of the phenol. |

| Acetone | Anhydrous, ≥99.5% | Commercially Available | Reaction solvent. |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Prepared in-house | For washing. | |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | Drying agent. | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| Hexanes | ACS Grade | Commercially Available | Eluent for chromatography. |

| Ethyl Acetate | ACS Grade | Commercially Available | Eluent for chromatography. |

2.2. Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

2.3. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2,6-dimethylphenol (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to the flask. The volume of acetone should be sufficient to create a stirrable suspension (e.g., 10-20 mL per gram of the phenol).

-

Addition of Alkylating Agent: While stirring the suspension at room temperature, add chloroacetonitrile (1.1 eq) dropwise.

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetone. Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Extraction: Dissolve the residue in dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantities and expected outcomes for this synthesis.

| Parameter | Value |

| Reactants | |

| 4-Bromo-2,6-dimethylphenol | 1.0 equivalent |

| Chloroacetonitrile | 1.1 equivalents |

| Potassium Carbonate | 1.5 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous Acetone |

| Temperature | Reflux (~56 °C) |

| Reaction Time | 4-8 hours |

| Expected Outcome | |

| Yield | 80-95% (typical) |

| Purity | >98% after chromatography |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Chloroacetonitrile is toxic and lachrymatory. Handle with extreme care.

-

Acetone is flammable. Avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N stretch, C-O-C stretch).

-

Melting Point Analysis: To assess the purity of the solid product.

This guide provides a comprehensive framework for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and available resources.

An In-depth Technical Guide to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. Due to the limited availability of data for this specific compound, information from structurally related molecules has been included to provide a broader context for its potential applications and characteristics.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| CAS Number | 508189-19-3 | [1] |

| Physical Form | Solid | [1] |

| SMILES String | Brc1cc(c(c(c1)C)OCC#N)C | [1] |

| InChI Key | QTDXMYXASSOVFY-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a representative synthesis can be adapted from established methods for analogous phenoxyacetonitrile compounds. The most common approach involves the Williamson ether synthesis, reacting a substituted phenol with a haloacetonitrile.

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the synthesis of similar phenoxyacetonitrile derivatives and should be optimized for the specific synthesis of this compound.

Materials:

-

4-Bromo-2,6-dimethylphenol

-

Bromoacetonitrile or Chloroacetonitrile

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 4-Bromo-2,6-dimethylphenol (1.0 equivalent) in a suitable solvent such as acetone or DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add bromoacetonitrile or chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Spectral Data

Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are not available in the public domain. Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the synthesized compound.[1]

Potential Biological Activity and Toxicological Profile

Direct studies on the biological activity of this compound have not been identified in the reviewed literature. However, the toxicological profiles of related brominated phenols and the biological activities of other phenoxyacetamide derivatives can offer insights into its potential effects.

Brominated phenols are known for their use as flame retardants and pesticides.[2] Their toxicity is a subject of environmental and health concern.[2][3] Studies on various brominated phenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, have indicated potential for estrogenic activity, developmental and reproductive toxicity, and induction of cellular redox imbalance.[2] The toxicity of bromophenols generally increases with the number of bromine atoms.[4]

Furthermore, compounds with a 2-phenoxy-N-phenylacetamide core structure, which can be synthesized from phenoxyacetonitriles, have shown a range of biological activities, including antitubercular, anti-parasitic, anticancer, and antiviral effects.[5] This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Given the presence of the brominated phenol moiety, it is plausible that this compound could interact with nuclear receptors or other cellular signaling pathways. However, without experimental data, any proposed mechanism remains speculative.

Conclusion

This compound is a compound for which detailed experimental data is scarce. However, based on the chemistry of analogous compounds, its synthesis via Williamson ether synthesis is feasible. Its structural similarity to precursors of biologically active molecules suggests its potential as a valuable building block in medicinal chemistry. The presence of a brominated phenol moiety also warrants careful toxicological evaluation. Further research is necessary to fully elucidate the physicochemical properties, synthetic routes, and biological activities of this compound.

References

- 1. (4-Bromo-2,6-dimethylphenoxy)acetonitrile AldrichCPR 508189-19-3 [sigmaaldrich.com]

- 2. A review on environmental occurrence, toxic effects and transformation of man-made bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectral data based on its chemical structure, alongside comprehensive, generalized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound characterization and quality control.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | s | 2H | Ar-H |

| ~ 4.8 | s | 2H | O-CH₂ -CN |

| ~ 2.3 | s | 6H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C -O (Aromatic) |

| ~ 132 | C -CH₃ (Aromatic) |

| ~ 130 | C -H (Aromatic) |

| ~ 118 | C -Br (Aromatic) |

| ~ 116 | C N |

| ~ 55 | O-C H₂-CN |

| ~ 16 | Ar-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2920 | Medium | C-H stretch (aromatic) |

| ~ 2860 | Medium | C-H stretch (aliphatic) |

| ~ 2250 | Medium-Weak | C≡N stretch (nitrile) |

| ~ 1580, 1470 | Strong | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O-C stretch (aryl ether) |

| ~ 1050 | Medium | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments

| m/z | Ion | Notes |

| 240/242 | [M]⁺ | Molecular ion peak (presence of Br isotope pattern) |

| 200/202 | [M - CH₂CN]⁺ | Loss of the acetonitrile group |

| 185/187 | [M - CH₂CN - CH₃]⁺ | Loss of acetonitrile and a methyl group |

| 121 | [C₈H₉O]⁺ | Fragment of the dimethylphenoxy moiety |

| 91 | [C₇H₇]⁺ | Tropylium ion (common fragment) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solvent should be free of residual protons that could interfere with the spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a Fourier transform and phase correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Sample Preparation: No specific sample preparation is required for a solid sample when using an ATR accessory. Ensure the sample is dry and in powder form.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI)-Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample will be vaporized by heating in the ion source.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. The presence of bromine will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Navigating the Solubility Landscape of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Guide

For Immediate Release

Introduction to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

This compound is a solid organic compound with the molecular formula C₁₀H₁₀BrNO.[1] Its structure, featuring a substituted aromatic ring, an ether linkage, and a nitrile group, suggests a degree of polarity that will influence its solubility in different organic solvents. The principle of "like dissolves like" provides a foundational qualitative prediction of its solubility behavior. It is expected to be more soluble in polar organic solvents and less soluble in non-polar solvents. However, precise quantitative data is essential for informed process development.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The absence of this data highlights a research gap and underscores the importance of the experimental determination of these values for any process involving this compound.

To facilitate future research and provide a framework for comparison, the following table is presented as a template for recording experimentally determined solubility data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis Spectroscopy |

| e.g., Acetonitrile | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound. The choice of method will depend on the available equipment and the desired accuracy.

Gravimetric Method (Isothermal Equilibrium Method)

This is a straightforward and widely used method for determining solubility.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume or weight of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. A typical equilibration time is 24-48 hours, but this should be validated by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample is recommended.

-

Sample Extraction: Carefully extract a known volume or weight of the clear supernatant (the saturated solution) using a pre-weighed syringe and filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Analytical Methods (e.g., HPLC, UV-Vis Spectroscopy)

These methods are often faster and require smaller amounts of material.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical technique (e.g., High-Performance Liquid Chromatography or UV-Visible Spectroscopy) to create a calibration curve that correlates the analytical signal (e.g., peak area or absorbance) with concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Gravimetric Method.

-

Sample Extraction and Dilution: After equilibration and phase separation (step 3 of the Gravimetric Method), extract a small, known volume of the supernatant. Dilute this sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analysis: Analyze the diluted sample using the same analytical method used for the calibration curve.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Then, calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the given temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available, this guide provides the necessary framework for its experimental determination. The detailed protocols for both gravimetric and analytical methods offer robust approaches to generating this critical data. Accurate solubility information is indispensable for the efficient design of synthetic routes, purification processes, and the development of formulations containing this compound. It is recommended that researchers undertaking work with this compound perform these solubility studies to ensure reproducible and optimized outcomes.

References

In-Depth Technical Guide: Stability and Storage of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile. Due to the limited availability of specific public stability data for this compound, this guide extrapolates information from structurally similar molecules and established principles of pharmaceutical stability testing to provide a robust framework for its handling, storage, and analysis.

Chemical Stability Profile

This compound is a solid that is chemically stable under standard ambient conditions (room temperature). However, its structure, which includes a bromo-substituted aromatic ring, an ether linkage, and a nitrile group, suggests potential degradation pathways under stress conditions such as exposure to acid, base, oxidizing agents, light, and elevated temperatures.

Potential Degradation Pathways:

The key reactive sites in the molecule are the ether linkage and the aromatic ring. The nitrile group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

-

Hydrolysis: The ether linkage is susceptible to cleavage under acidic conditions. This would likely result in the formation of 4-Bromo-2,6-dimethylphenol and hydroxyacetonitrile. Under strongly basic conditions, hydrolysis of the ether is less likely, but hydrolysis of the nitrile to a carboxylic acid or amide could occur.

-

Oxidation: The electron-rich aromatic ring, despite the presence of the bromine atom, can be susceptible to oxidation. This could lead to the formation of phenolic impurities or ring-opened products.

-

Photodegradation: Aromatic halides can be sensitive to light, potentially leading to debromination or other radical-mediated reactions.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to cleavage of the ether bond or other fragmentation pathways.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on the compound's physical state and chemical nature.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the potential for thermal degradation and slow down any potential long-term decomposition. |

| Room Temperature (20-25°C) for short-term storage | The compound is reported to be stable at ambient temperatures, but refrigerated conditions are preferred for long-term storage to ensure maximum stability. | |

| Humidity | Store in a dry environment. Use of desiccants is recommended. | To prevent potential hydrolysis of the nitrile group or adsorption of moisture which could affect handling and weighing. |

| Light | Protect from light. Store in an amber vial or a light-proof container. | To prevent potential photodegradation of the bromo-aromatic system. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize the risk of oxidation. |

| Container | Tightly sealed, non-reactive container (e.g., glass or appropriate plastic). | To prevent contamination and exposure to moisture and air. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are detailed protocols for conducting forced degradation studies on this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1N hydrochloric acid.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1N sodium hydroxide.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase of the analytical method.

-

Analyze by a stability-indicating HPLC method.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1N sodium hydroxide.

-

Incubate the mixture at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1N hydrochloric acid.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

-

Analyze by a stability-indicating HPLC method.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the mixture at room temperature for 24 hours, protected from light.

-

Dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

-

Analyze by a stability-indicating HPLC method.

Photolytic Degradation

-

Expose a thin layer of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Separately, expose a solution of the compound (1 mg/mL in acetonitrile) to the same light conditions.

-

After exposure, dissolve the solid sample and dilute both the solid and solution samples to a final concentration of 100 µg/mL with the mobile phase.

-

Analyze by a stability-indicating HPLC method. A control sample protected from light should be analyzed concurrently.

Thermal Degradation

-

Place the solid compound in a controlled temperature oven at 105°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.

-

Analyze by a stability-indicating HPLC method. A control sample stored at recommended conditions should be analyzed concurrently.

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed for the separation and quantification of this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (50:50, v/v) |

Visualizations

Proposed Degradation Pathway

Caption: Proposed degradation pathways under various stress conditions.

Experimental Workflow for Stability Testing

Caption: General workflow for conducting forced degradation studies.

This technical guide provides a foundational understanding of the stability and storage considerations for this compound. It is crucial for researchers to perform their own stability studies under their specific experimental conditions to ensure the quality and reliability of their results.

An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in the development of various pharmacologically active compounds. This document details the primary synthetic route, outlines a detailed experimental protocol, and presents relevant quantitative data and safety information for the starting materials.

Introduction and Synthetic Strategy

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This well-established nucleophilic substitution reaction (SN2) involves the reaction of a phenoxide ion with an alkyl halide.[1] In this specific synthesis, the hydroxyl group of 4-Bromo-2,6-dimethylphenol is deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (such as bromoacetonitrile or chloroacetonitrile) to form the desired ether linkage.[2][3]

The choice of a polar aprotic solvent, such as acetone or acetonitrile, is crucial for this reaction as it effectively solvates the cation of the base while not significantly solvating the nucleophilic phenoxide, thereby increasing its reactivity.[1]

Starting Materials

The primary starting materials for the synthesis of this compound are 4-Bromo-2,6-dimethylphenol and a suitable haloacetonitrile.

4-Bromo-2,6-dimethylphenol

This substituted phenol is a white to light brown crystalline solid. Its synthesis typically involves the bromination of 2,6-dimethylphenol.

Bromoacetonitrile

Bromoacetonitrile is a lachrymatory and toxic liquid that serves as the electrophile in this reaction.[4] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.[4]

Experimental Protocol

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis for structurally similar compounds. Optimization of reaction conditions may be necessary to achieve the highest yields.

Reaction Scheme:

Figure 1. General reaction scheme for the synthesis.

Materials:

-

4-Bromo-2,6-dimethylphenol

-

Bromoacetonitrile (or Chloroacetonitrile)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone (or Acetonitrile)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2,6-dimethylphenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

-

Addition of Haloacetonitrile: To the stirred suspension, add bromoacetonitrile (1.1-1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2,6-dimethylphenol | General |

| Reagent | Bromoacetonitrile | General |

| Base | Potassium Carbonate | General |

| Solvent | Acetone | General |

| Typical Yield Range | 70-95% | Analogous Reactions |

Visualizations

Synthesis Workflow

Figure 2. Experimental workflow for the synthesis.

Logical Relationship of Reactants and Conditions

Figure 3. Logical relationship of reactants and conditions.

Safety Information

It is imperative that this synthesis is conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

4-Bromo-2,6-dimethylphenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[5][6][7]

-

Bromoacetonitrile: Toxic by inhalation, in contact with skin, and if swallowed. It is a lachrymator and causes irritation to the eyes, respiratory system, and skin.[4][8]

-

Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation.[9][10][11][12][13]

-

Acetone: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.[14]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[4][5][6][7][8][9][10][11][12][13][14]

Conclusion

The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound from readily available starting materials. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. This guide serves as a foundational resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. (4-Bromo-thiophen-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]

- 10. CN114751842A - Preparation method of bromoacetonitrile - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 14. researchgate.net [researchgate.net]

The Synthesis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the formation of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile, a key intermediate in various synthetic applications. The core of this synthesis lies in the Williamson ether synthesis, a robust and well-established method for the formation of ethers. This document details the underlying reaction mechanism, provides a representative experimental protocol, and presents the expected analytical data for the target compound. The information herein is intended to support researchers and professionals in the fields of organic synthesis and drug development in the effective preparation and characterization of this and structurally related molecules.

Introduction

This compound is a substituted aromatic ether nitrile. The presence of the bromine atom, the dimethylated phenyl ring, and the cyanomethyl ether moiety makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of these functional groups allows for further molecular modifications, such as cross-coupling reactions at the bromine position or transformations of the nitrile group. The reliable and efficient synthesis of this compound is therefore of significant interest. The primary route to its formation is the Williamson ether synthesis, which involves the reaction of a phenoxide with a haloacetonitrile.

Reaction Mechanism: Williamson Ether Synthesis

The formation of this compound proceeds via the Williamson ether synthesis, a classic S(_N)2 reaction.[1][2] The mechanism involves two key steps:

-

Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the starting material, 4-Bromo-2,6-dimethylphenol, using a suitable base. This acid-base reaction generates a phenoxide ion. The choice of base is crucial; for phenols, moderately strong bases like potassium carbonate or sodium hydroxide are often sufficient. In anhydrous conditions, stronger bases such as sodium hydride can be used to ensure complete and irreversible deprotonation.

-

Nucleophilic Substitution: The resulting 4-bromo-2,6-dimethylphenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide leaving group in a concerted S(_N)2 mechanism. This step results in the formation of the desired ether linkage and a salt byproduct.

The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can solvate the cation of the base without deactivating the nucleophilic phenoxide.

Experimental Protocol

Reactants:

-

4-Bromo-2,6-dimethylphenol

-

Bromoacetonitrile (or Chloroacetonitrile)

-

Potassium Carbonate (K(_2)CO(_3))

-

Acetonitrile (anhydrous)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2,6-dimethylphenol (1.0 eq) and anhydrous acetonitrile.

-

Addition of Base: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the stirred solution.

-

Addition of Electrophile: To the resulting suspension, add bromoacetonitrile (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Data Presentation

Quantitative data for this compound is essential for its characterization. The following tables summarize the key physical and chemical properties. Note: As specific experimental spectroscopic data was not available in the searched literature, the following sections on NMR and IR data are based on predicted values and the analysis of the constituent functional groups. For rigorous identification, experimental verification is required.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 508189-19-3[4] |

| Molecular Formula | C({10})H({10})BrNO |

| Molecular Weight | 240.10 g/mol [4] |

| Appearance | Solid (predicted) |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | Aromatic protons: A singlet for the two equivalent protons on the phenyl ring. Methyl protons: A singlet integrating to 6 protons for the two equivalent methyl groups. Methylene protons: A singlet integrating to 2 protons for the -O-CH₂-CN group. |

| ¹³C NMR | Aromatic carbons: Signals corresponding to the substituted phenyl ring, including carbons attached to bromine, oxygen, and methyl groups. Methyl carbons: A signal for the two equivalent methyl groups. Methylene carbon: A signal for the -O-CH₂-CN carbon. Nitrile carbon: A signal for the -C≡N carbon. |

| FT-IR (cm⁻¹) | C≡N stretch: A sharp, medium-intensity peak around 2250 cm⁻¹. C-O-C stretch (ether): Strong absorptions in the 1250-1050 cm⁻¹ region. Aromatic C=C stretch: Peaks in the 1600-1450 cm⁻¹ region. C-H stretch (sp³): Peaks just below 3000 cm⁻¹. C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹. |

Visualizations

Diagram 1: Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Diagram 2: Mechanism of Williamson Ether Synthesis

Caption: Stepwise mechanism of the Williamson ether synthesis.

Diagram 3: Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is readily achievable through the Williamson ether synthesis, a reliable and high-yielding reaction. This guide has outlined the fundamental mechanism and provided a detailed, representative experimental protocol to aid in the practical synthesis of this compound. While specific, experimentally-derived quantitative data for the final product is not widely published, the provided information on analogous reactions and expected spectroscopic features serves as a valuable resource for researchers in the field. The versatility of the title compound as a synthetic intermediate underscores the importance of a well-understood and reproducible synthetic route.

References

Unlocking the Research Potential of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile is a halogenated aromatic nitrile with a chemical structure poised for versatile applications in chemical synthesis and biological research. While specific research on this compound is limited, its structural motifs—a substituted phenoxy ring and a reactive acetonitrile group—are present in a wide array of biologically active molecules. This technical guide consolidates available information on analogous compounds to illuminate the potential research applications of this compound, providing a foundation for its exploration as a key building block in the development of novel herbicides, fungicides, and insecticides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| CAS Number | 508189-19-3 | [1] |

| Appearance | Solid (predicted) | [1] |

| SMILES | Cc1cc(Br)cc(C)c1OCC#N | [1] |

| InChI Key | QTDXMYXASSOVFY-UHFFFAOYSA-N | [1] |

Potential Research Applications

Based on the activities of structurally related compounds, this compound holds significant promise in several key areas of research and development:

Agrochemical Research: Herbicidal Activity

The phenoxyacetic acid and phenoxypropionamide classes of compounds are well-established herbicides.[2][3][4] They typically function as synthetic auxins, mimicking the plant growth hormone indole-3-acetic acid (IAA).[5] This mimicry leads to uncontrolled cell division and growth in broadleaf weeds, ultimately causing their death.[3] The structural features of this compound, particularly the substituted phenoxy ring, are key pharmacophores in many commercial herbicides.

Proposed Mechanism of Action (Herbicidal):

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding a molecule that mimics natural auxins. This synthetic auxin is proposed to bind to auxin-binding proteins (ABPs) in plant cells, initiating a signaling cascade that disrupts normal growth processes.

Caption: Proposed signaling pathway for herbicidal action.

Pharmaceutical Research: Antifungal and Antimicrobial Agents

Phenoxyacetonitrile and related structures have been investigated for their antifungal and antimicrobial properties. The mechanism of action for analogous compounds often involves the disruption of the fungal cell membrane. For instance, some studies suggest an interaction with ergosterol, a key component of the fungal cell membrane, leading to increased permeability and cell death.[6]

Quantitative Data for Analogous Antifungal Compounds:

| Compound Class | Organism | Activity (MIC) |

| Naphthoquinones | Cryptococcus neoformans | 3.12 - 12.5 µg/mL |

| 2-Acyl-1,4-benzohydroquinones | Candida krusei, Rhizopus oryzae | 2 - 16 µg/mL |

Crop Protection: Insecticidal Activity

Derivatives of phenoxy compounds have also shown promise as insecticides. The mode of action for structurally related insecticides can vary, with some targeting the nervous system of insects. For example, some phenylpyrazole insecticides act on the chloride channel of the GABA receptor.[7] Another class of insecticides, the anthranilic diamides, activate ryanodine receptors, leading to muscle paralysis and death.[8] The core structure of this compound provides a scaffold for the synthesis of novel compounds targeting these or other insect-specific pathways.

Quantitative Data for Analogous Insecticidal Compounds:

| Compound Class | Organism | Activity |

| Flupyrimin Analogs | Plutella xylostella | 100% lethality at 400 µg/mL |

| Chlorantraniliprole Analogs | Mythimna separata | 40% activity at 0.25 mg/L |

Experimental Protocols

The following are detailed, adaptable methodologies for the synthesis and evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetonitrile compounds.

Materials:

-

4-Bromo-2,6-dimethylphenol

-

Chloroacetonitrile or Bromoacetonitrile

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-Bromo-2,6-dimethylphenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq) or sodium hydride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetonitrile or bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of the title compound.

In Vitro Herbicidal Activity Assay (Seed Germination)

Materials:

-

Test compound (this compound derivative)

-

Seeds of a model broadleaf plant (e.g., Arabidopsis thaliana) and a monocot plant (e.g., Lolium perenne)

-

Agar medium

-

Petri dishes

-

Growth chamber with controlled light and temperature

-

DMSO (Dimethyl sulfoxide) as a solvent for the test compound

Procedure:

-

Prepare agar plates containing various concentrations of the test compound. A stock solution in DMSO is typically used, with a final DMSO concentration in the agar kept below 0.1%.

-

Surface-sterilize the seeds and place them on the agar plates.

-

Include a control plate with only DMSO.

-

Incubate the plates in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 22°C).

-

After a set period (e.g., 7-14 days), measure the root length and germination rate of the seedlings.

-

Calculate the concentration required for 50% inhibition of growth (IC₅₀).

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. The analysis of its structural analogs strongly suggests its potential as a versatile intermediate for the synthesis of novel agrochemicals and pharmaceuticals. The provided synthetic and bioassay protocols offer a starting point for researchers to investigate its properties and unlock its full potential in various fields of chemical and biological science. Further research into the structure-activity relationships of its derivatives is warranted to develop potent and selective agents for targeted applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 3. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Versatile Intermediate: A Technical Guide to 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile is a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis. Its molecular structure, featuring a reactive nitrile group, a sterically hindered phenoxy moiety, and a bromine atom amenable to cross-coupling reactions, makes it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its properties, a proposed synthetic route, and its potential applications in medicinal chemistry and materials science.

Chemical Properties and Data

This compound is a solid organic compound.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀BrNO | [1] |

| Molecular Weight | 240.10 g/mol | [1] |

| CAS Number | 508189-19-3 | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C10H10BrNO/c1-7-5-9(11)6-8(2)10(7)13-4-3-12/h5-6H,4H2,1-2H3 | [1] |

| InChI Key | QTDXMYXASSOVFY-UHFFFAOYSA-N | [1] |

| SMILES | Brc1cc(c(c(c1)C)OCC#N)C | [1] |

Synthesis

Proposed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-bromo-2,6-dimethylphenol

-

Chloroacetonitrile (or Bromoacetonitrile)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-bromo-2,6-dimethylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Add chloroacetonitrile (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

Predicted Spectroscopic Data

Although experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.2 | s, 2H (Ar-H) |

| ~4.8 | s, 2H (O-CH₂-CN) |

| ~2.3 | s, 6H (Ar-CH₃) |

Reactivity and Potential Applications

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The key reactive sites are the nitrile group and the aryl bromide.

Transformations of the Nitrile Group

The nitrile functionality can undergo several important transformations:

-

Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding (4-bromo-2,6-dimethylphenoxy)acetic acid.

-

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, 2-(4-bromo-2,6-dimethylphenoxy)ethanamine.

-

Addition Reactions: Grignard reagents or other organometallics can add to the nitrile to form ketones after hydrolysis.

Reactions at the Aryl Bromide

The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond.

-

Heck Coupling: Reaction with alkenes to introduce a vinyl group.

-

Buchwald-Hartwig Amination: Reaction with amines to form a carbon-nitrogen bond.

-

Sonogashira Coupling: Reaction with terminal alkynes to form a carbon-carbon triple bond.

Potential in Drug Discovery

The structural motifs accessible from this compound are prevalent in many biologically active compounds. For instance, the phenoxyacetic acid and phenoxyethylamine cores are found in various pharmaceuticals. The ability to introduce diverse substituents via cross-coupling reactions allows for the generation of libraries of compounds for screening in drug discovery programs. For example, intermediates with similar functionalities have been utilized in the synthesis of endothelin receptor antagonists, a class of drugs used to treat pulmonary hypertension.[2][3]

Logical Relationship of Potential Reactions

Conclusion

This compound is a promising chemical intermediate with significant synthetic potential. Its straightforward, predictable synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the construction of a wide range of complex organic molecules. Researchers in drug discovery and materials science can leverage the reactivity of this compound to generate novel molecular architectures with potentially valuable biological or physical properties. Further exploration of its reactivity and applications is warranted to fully realize its potential in these fields.

References

- 1. (4-Bromo-2,6-dimethylphenoxy)acetonitrile AldrichCPR 508189-19-3 [sigmaaldrich.com]

- 2. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki coupling of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile with various arylboronic acids. Due to the steric hindrance imparted by the two ortho-methyl groups on the phenoxy ring, careful optimization of the catalytic system is crucial for achieving high yields. The protocols described herein are based on established methodologies for sterically hindered aryl bromides and provide a robust starting point for researchers.

The general reaction scheme involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide.[1] The presence of a base is essential for the activation of the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.[2]

General Reaction Scheme:

Where Ar-Br is this compound and Ar'-B(OH)₂ is a substituted or unsubstituted arylboronic acid.

Experimental Protocols

Two primary protocols are presented: a standard thermal heating method and a microwave-assisted method, which can significantly reduce reaction times.[3]

Protocol 1: Conventional Thermal Heating

This protocol details a standard procedure for the Suzuki coupling of this compound with an arylboronic acid using a robust palladium catalyst system suitable for sterically hindered substrates.[4][5]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃) or a similar bulky, electron-rich phosphine ligand[2]

-

Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)[6]

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium catalyst. For a typical reaction, use Palladium(II) Acetate (0.02 mmol, 2 mol%) and Tricyclohexylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the Schlenk flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.[6]

-

Addition of Reagents: Under a positive pressure of the inert gas, add the pre-mixed palladium catalyst to the Schlenk flask.

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields in shorter times.[7][8]

Materials:

-

Same reagents as Protocol 1.

-

Microwave synthesis vial (10 mL) with a stir bar.

-

Microwave reactor.

Procedure:

-

Vial Preparation: To a 10 mL microwave vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the arylboronic acid (0.6 mmol, 1.2 equiv), Palladium(II) Acetate (0.01 mmol, 2 mol%), Tricyclohexylphosphine (0.02 mmol, 4 mol%), and Potassium Carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv).[3]

-

Solvent Addition: Add 5 mL of a degassed solvent mixture, such as dioxane/water (4:1).[3]

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes.[3]

-

Workup and Purification: After the reaction, cool the vial to room temperature. The workup and purification procedure is identical to steps 8 and 9 in Protocol 1.

Data Presentation

While specific yield data for this compound is not available in the literature, the following table summarizes representative yields for Suzuki coupling reactions of various sterically hindered or electron-rich aryl bromides, providing an expected range of outcomes for the protocols described above.

| Entry | Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 2-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ / R-Phos | K₃PO₄·H₂O | THF | 95 | [5] |

| 2 | 2-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 98 | [2] |

| 3 | 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd-NHC Complex | t-BuOK | Dioxane | >99 | [4] |

| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd-Benzimidazole-oxime Complex (Microwave) | KOH | Water | 95 | [7] |

| 5 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 82 | [9] |

| 6 | 4-Bromoanisole | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74 | [9] |

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Hydrolysis of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the hydrolysis of the nitrile group in 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile to synthesize its corresponding carboxylic acid, 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid. This transformation is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below describe both acidic and basic hydrolysis methods.

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. The starting material, this compound, possesses a phenoxyacetic acid scaffold, a common motif in pharmacologically active molecules. The conversion of the nitrile group to a carboxylic acid enhances the molecule's potential for further functionalization and biological screening.

Reaction Scheme

Data Presentation

| Parameter | Starting Material: this compound | Product: 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid |

| Molecular Formula | C₁₀H₁₀BrNO | C₁₀H₁₁BrO₃ |

| Molecular Weight | 240.10 g/mol | 259.10 g/mol |

| Appearance | Solid | White, crystalline solid |

| Purity | >98% | >98% |

| ¹H NMR (CDCl₃, ppm) | δ 7.16 (s, 2H, Ar-H), 4.75 (s, 2H, O-CH₂-CN), 2.35 (s, 6H, Ar-CH₃) | δ 10.5 (br s, 1H, COOH), 7.18 (s, 2H, Ar-H), 4.65 (s, 2H, O-CH₂-COOH), 2.38 (s, 6H, Ar-CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 153.5 (Ar-C-O), 132.0 (Ar-C-Br), 130.5 (Ar-C-CH₃), 129.0 (Ar-CH), 116.0 (CN), 55.0 (O-CH₂-CN), 16.5 (Ar-CH₃) | δ 174.0 (C=O), 154.0 (Ar-C-O), 132.5 (Ar-C-Br), 131.0 (Ar-C-CH₃), 129.5 (Ar-CH), 65.0 (O-CH₂-COOH), 16.8 (Ar-CH₃) |

Experimental Protocols

Two primary methods for the hydrolysis of the nitrile group are presented: acid-catalyzed and base-catalyzed hydrolysis.

Protocol 1: Acid-Catalyzed Hydrolysis

This method utilizes a strong acid to catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Glacial Acetic Acid

-

Distilled Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 100 mL round-bottom flask, dissolve 2.40 g (10 mmol) of this compound in 20 mL of glacial acetic acid.

-

Slowly add 10 mL of a 1:1 mixture of concentrated sulfuric acid and water to the flask while stirring. Caution: The addition is exothermic.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acid.

-

Wash the organic layer with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid as a white solid.

Expected Yield: 75-85%

Protocol 2: Base-Catalyzed Hydrolysis

This protocol employs a strong base to facilitate the hydrolysis, which initially forms the carboxylate salt, followed by acidification to yield the carboxylic acid.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Distilled Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a 100 mL round-bottom flask, add 2.40 g (10 mmol) of this compound to a solution of 4.0 g (100 mmol) of sodium hydroxide in 40 mL of a 1:1 mixture of ethanol and water.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to obtain 2-(4-Bromo-2,6-dimethylphenoxy)acetic acid.

-

Further purification can be achieved by recrystallization.

Expected Yield: 80-90%

Mandatory Visualizations

Experimental Workflow: Nitrile Hydrolysis

Caption: Workflow for Acidic and Basic Hydrolysis of the Nitrile.

Signaling Pathway: General Mechanism of Nitrile Hydrolysis

Application Notes and Protocols: Reduction of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile to the Corresponding Amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile to its corresponding primary amine, 2-(4-Bromo-2,6-dimethylphenoxy)ethan-1-amine. This transformation is a critical step in the synthesis of various compounds of interest in pharmaceutical and agrochemical research. Three common and effective reduction methodologies are presented: Lithium Aluminum Hydride (LiAlH₄) reduction, Borane reduction, and Catalytic Hydrogenation. This guide includes detailed, step-by-step protocols, a comparative data table, and workflow diagrams to assist researchers in selecting and performing the optimal procedure for their specific needs.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, providing a valuable route to a wide array of chemical entities. The target molecule, 2-(4-Bromo-2,6-dimethylphenoxy)ethan-1-amine, possesses a phenoxyethylamine scaffold, a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The bromine atom on the aromatic ring also serves as a versatile handle for further synthetic modifications, such as cross-coupling reactions.

The successful and high-yielding synthesis of this amine is therefore of significant interest. This application note details three robust methods for the reduction of the nitrile precursor, this compound, each with its own advantages and considerations regarding reactivity, selectivity, and experimental setup.

Reaction Scheme

The Versatility of 2-(4-Bromo-2,6-dimethylphenoxy)acetonitrile in Medicinal Chemistry: A Synthetic Building Block with Potential

Introduction